

In Silico ADMET Prediction for C₂₁H₁₉N₃O₂S: A Technical Guide

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Compound of Interest

Compound Name: C₂₁H₁₉N₃O₂S

Cat. No.: B15145907

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecular formula **C₂₁H₁₉N₃O₂S** corresponds to numerous chemical structures. This guide provides a general framework for the in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For illustrative purposes, we will use the representative compound phenyl-1,3,4-thiadiazol-2-yl)chromen-2-one (SMILES: CCN(CC)c1ccc2cc(C(=O)Oc2c1)c3sc(n3)c4ccccc4) as a case study. The quantitative data presented are illustrative templates and not actual predicted values for this specific molecule.

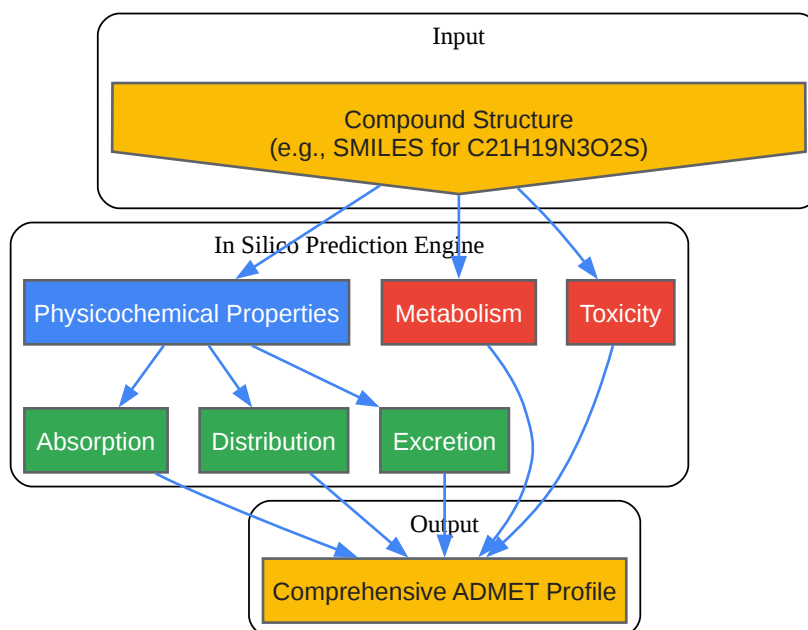
Introduction to In Silico ADMET Prediction

In modern drug discovery, the early assessment of a compound's ADMET properties is critical for reducing late-stage attrition and associated costs.^[1] pharmacokinetics and toxicity are leading causes of drug development failure.^[1] In silico ADMET prediction leverages computational models to estimate properties directly from a compound's chemical structure, offering a rapid and cost-effective method for screening and prioritizing candidates before extensive experimental testing.

This technical guide outlines the core principles, methodologies, and data presentation for a comprehensive in silico ADMET profile of a compound with the molecular formula **C₂₁H₁₉N₃O₂S**.

The In Silico ADMET Prediction Workflow

The process begins with the chemical structure of the molecule, typically in a format like SMILES (Simplified Molecular Input Line Entry System). This structure is used as input for a variety of computational models, which predict a wide range of physicochemical and pharmacokinetic properties. These predictions are then integrated to form the comprehensive ADMET profile of the compound.



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Caption: General workflow for in silico ADMET prediction.

Physicochemical Properties

A molecule's fundamental physicochemical properties are strong determinants of its pharmacokinetic behavior. In silico tools can predict these properties with accuracy.^{[5][6][7][8][9]}

Property	Predicted Value (Illustrative)	Optimal Range for Oral Drugs	Significance
Molecular Weight (g/mol)	377.47	< 500 Da	Influences size-dependent overall drug-likeness.
logP (Octanol/Water)	4.5	1 - 5	Measures lipophilicity, affects permeability, and metabolism.
logS (Aqueous Solubility)	-4.0	> -4	Impacts dissolution in the gut for absorption.
pKa (Acidic/Basic)	Basic: 3.5; Acidic: N/A	Basic: 7-11; Acidic: 3-5	Determines the ionization state at physiological pH, affecting absorption and distribution.
Polar Surface Area (PSA)	75.0 Å²	< 140 Å²	Influences membrane permeability and blood-brain barrier penetration.

Absorption

Absorption determines how much of an administered drug reaches the systemic circulation. For oral drugs, this primarily involves passage through the gut.^{[11][12]}

Parameter	Predicted Value (Illustrative)	Interpretation
Human Intestinal Absorption (HIA)	+ (Good)	Qualitative prediction of absorption from human studies.
Caco-2 Permeability (nm/s)	20×10^{-6}	High permeability ($>10 \times 10^{-6}$ nm/s) suggests good potential for passive intestinal absorption.
P-glycoprotein (P-gp) Substrate	No	Not being a substrate for P-gp efflux pump may favor absorption and CNS penetration.
P-glycoprotein (P-gp) Inhibitor	No	Low potential for drug-drug interactions involving P-gp transporter.

Distribution

Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. Key factors include binding to plasma proteins and crossing physiological barriers.^[13]

Parameter	Predicted Value (Illustrative)	Interpretation
Plasma Protein Binding (PPB)	95%	High binding (>90%) can limit the free drug concentration, potentially reducing its therapeutic effect and being metabolized.
Volume of Distribution (VDss) (L/kg)	2.5	A high VDss (>0.7 L/kg) suggests extensive tissue distribution.
Blood-Brain Barrier (BBB) Permeation	+ (Permeable)	Indicates potential to cross the BBB. This is favorable for CNS targets but a liability for peripheral targets.

Metabolism

Metabolism is the biotransformation of a drug, primarily by enzymes in the liver, into metabolites that are more easily excreted. The Cytochrome P450 plays a crucial role in this process.^{[14][15][16]} Predicting interactions with CYP enzymes is vital for assessing a drug's metabolic stability and its potential interactions.^{[17][18]}

Parameter	Predicted Outcome (Illustrative)	Significance
CYP2D6 Substrate	No	Low likelihood of being metabolized by this enzyme.
CYP3A4 Substrate	Yes	Likely to be metabolized by CYP3A4, the most common drug-metabolizing enzyme.
CYP1A2 Inhibitor	No	Low risk of inhibiting the metabolism of other drugs that are substrates of this enzyme.
CYP2C9 Inhibitor	No	Low risk of drug-drug interactions involving CYP2C9.
CYP2C19 Inhibitor	No	Low risk of drug-drug interactions involving CYP2C19.
CYP2D6 Inhibitor	No	Low risk of drug-drug interactions involving CYP2D6.
CYP3A4 Inhibitor	Yes	Potential for significant drug-drug interactions by inhibiting the metabolism of other CYP3A4 substrates.
Site of Metabolism (SOM)	Diethylamino group, Phenyl ring	Identifies the specific atoms in the molecule that are hydroxylated or otherwise modified by CYP enzymes.

Excretion

Excretion is the process of removing a drug and its metabolites from the body, primarily through the kidneys into the urine.^{[19][20][21][22]}

Parameter	Predicted Value (Illustrative)	Interpretation
Renal Clearance (CL _r) (ml/min/kg)	1.5	Predicts the rate of elimination by the kidneys.
Renal OCT2 Substrate	No	Low likelihood of active secretion into the urine via Organic Cation Transporter 2.

Toxicity

Early prediction of potential toxicity is one of the most valuable applications of in silico modeling, helping to flag compounds that may cause adverse effects.

Parameter	Predicted Outcome (Illustrative)	Significance
hERG Inhibition (Cardiotoxicity)	Low Risk	Low potential to block the hERG potassium channel, which is associated with a risk of fatal cardiac arrhythmias.
Ames Mutagenicity	Non-mutagen	Low likelihood of causing DNA mutations, indicating a low potential for carcinogenicity.
Hepatotoxicity (DILI)	Low Risk	Low potential to cause drug-induced liver injury.
Carcinogenicity	Negative	Low likelihood of causing cancer based on current models.
Skin Sensitization	Negative	Low potential to cause an allergic skin reaction.

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Caption: Logical flow for in silico toxicity assessment.

Computational Methodologies and Experimental Protocols

In silico ADMET predictions are primarily based on two types of computational models: Quantitative Structure-Activity Relationship (QSAR) and Machine Learning (ML) models [25].

- **QSAR Models:** These are regression or classification models that correlate a set of predictor variables (molecular descriptors) with the biological activity of a compound. [24][25] Descriptors can include physicochemical properties (e.g., logP, molecular weight) and topological indices that encode structural information.
- **Machine Learning Models:** Modern approaches utilize advanced algorithms like Random Forests, Support Vector Machines (SVMs), and Deep Neural Networks. These models are trained on large datasets of compounds with known experimental ADMET properties to learn complex relationships between chemical structure (represented as molecular fingerprints) and their pharmacokinetic or toxicological outcomes. [26]

These computational models are built and validated using data from established in vitro experimental assays. Below are brief overviews of the protocols used in these assays.

Experimental Protocol: Caco-2 Permeability Assay

This assay is the industry standard for predicting human intestinal absorption in vitro. [27][28]

- **Cell Culture:** Human colon adenocarcinoma (Caco-2) cells are seeded onto semi-permeable filter inserts in multi-well plates.

- **Differentiation:** The cells are cultured for approximately 21 days, during which they differentiate to form a polarized monolayer that mimics the intestine complete with tight junctions and transporter proteins.[28][29]
- **Monolayer Integrity Check:** The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assaying permeability marker like Lucifer Yellow.[28][29]
- **Transport Experiment:** The test compound is added to the apical (AP, representing the intestinal lumen) side of the monolayer. Samples are taken from the basolateral (BL, representing the blood) side at various time points (e.g., 30, 60, 90, 120 minutes).
- **Quantification:** The concentration of the compound in the collected samples is measured using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- **Papp Calculation:** The apparent permeability coefficient (Papp) is calculated, which represents the rate of transport across the cell monolayer. To validate the experiment is also run in the reverse direction (BL to AP).

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations, which is an indicator of carcinogenicity.[30][31][32]

- **Bacterial Strains:** Several strains of *Salmonella typhimurium* (and sometimes *Escherichia coli*) are used. These strains are auxotrophic, meaning they are unable to synthesize certain essential amino acids, which prevents them from synthesizing an essential amino acid (e.g., histidine).[30][33]
- **Exposure:** The bacterial strains are exposed to the test compound at various concentrations, both with and without an external metabolic activation (using a rat liver homogenate). The S9 fraction contains enzymes (like CYPs) that can convert a non-mutagenic compound into a mutagenic metabolite.[34]
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid they cannot synthesize.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C.[33]
- **Scoring:** Only bacteria that have undergone a reverse mutation (reversion) will regain the ability to produce the essential amino acid and form visible revertant colonies is counted.
- **Result Interpretation:** A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Conclusion

In silico ADMET prediction is an indispensable tool in modern drug discovery. By providing a comprehensive profile of a compound's likely pharmacokinetic properties from its structure alone, these methods enable researchers to make more informed decisions, prioritize promising candidates, and design clinical trials with a higher probability of success in clinical development. While in silico predictions do not replace experimental testing, they provide crucial guidance, reduce the time and cost, and ultimately accelerate the journey from a chemical entity to a life-saving therapeutic.

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